5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine
Overview
Description
5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C10H16BrN3. It is a member of the substituted cathinone family and is known for its unique structure, which includes a bromine atom, a methyl group, and a piperidine ring attached to a pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine typically involves the following steps:
Methylation: The addition of a methyl group to the pyridine ring.
Piperidinylation: The attachment of a piperidine ring to the pyridine core.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridines.
Scientific Research Applications
5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methyl-2-pyridinylamine: Similar structure but lacks the piperidine ring.
3-Methyl-2-(2-methyl-1-piperidinyl)-pyridine: Similar structure but lacks the bromine atom.
5-Bromo-2-(2-methyl-1-piperidinyl)-pyridine: Similar structure but lacks the methyl group on the pyridine ring.
Uniqueness
5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine is unique due to the presence of all three functional groups (bromine, methyl, and piperidine) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-7-11(13)8-14-12(9)15-6-4-3-5-10(15)2/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBTXQSYOBRPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223986 | |
Record name | 5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-18-9 | |
Record name | 5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.